molecular formula C15H17ClN2O5 B5706074 ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate

ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No. B5706074
M. Wt: 340.76 g/mol
InChI Key: FZWNWHIHBRASAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 4-(2-chloro-4-nitrobenzoyl)piperidine-1-carboxylate, and its chemical formula is C16H18ClN3O5.

Scientific Research Applications

Ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been studied for its potential anticancer, antitumor, and anti-inflammatory activities. It has also been used as a starting material for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate is its potential as a starting material for the synthesis of other bioactive compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research and development of ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate. One direction is to further investigate its potential as an anticancer and antitumor agent. Another direction is to explore its use in the treatment of inflammatory and autoimmune diseases. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective bioactive compounds.

Synthesis Methods

The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxylate involves the reaction of 2-chloro-4-nitrobenzoic acid with piperidine and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the final product is obtained after purification and isolation.

properties

IUPAC Name

ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-5-7-17(8-6-10)14(19)12-4-3-11(18(21)22)9-13(12)16/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWNWHIHBRASAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2-chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

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